Tert-butyl [(2-cyanoethyl)(methyl)carbamoyl]formate
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Overview
Description
Tert-butyl [(2-cyanoethyl)(methyl)carbamoyl]formate is an organic compound with the chemical formula C11H19N3O3. It is a carbamate derivative, characterized by the presence of a tert-butyl group, a cyanoethyl group, and a methylcarbamoyl group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [(2-cyanoethyl)(methyl)carbamoyl]formate typically involves the reaction of tert-butyl chloroformate with 2-cyanoethylmethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
tert-butyl chloroformate+2-cyanoethylmethylamine→tert-butyl [(2-cyanoethyl)(methyl)carbamoyl]formate
The reaction is usually conducted in an organic solvent such as dichloromethane, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors allows for precise control of reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl [(2-cyanoethyl)(methyl)carbamoyl]formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the cyanoethyl or methylcarbamoyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Tert-butyl [(2-cyanoethyl)(methyl)carbamoyl]formate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbamate derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl [(2-cyanoethyl)(methyl)carbamoyl]formate involves its interaction with specific molecular targets. The compound can act as a carbamoylating agent, modifying proteins and enzymes by forming carbamate linkages. This modification can alter the activity and function of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: Similar in structure but lacks the cyanoethyl group.
Methyl carbamate: Contains a methyl group instead of the tert-butyl group.
Ethyl carbamate: Contains an ethyl group instead of the tert-butyl group.
Uniqueness
Tert-butyl [(2-cyanoethyl)(methyl)carbamoyl]formate is unique due to the presence of both the cyanoethyl and methylcarbamoyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .
Properties
IUPAC Name |
tert-butyl 2-[2-cyanoethyl(methyl)amino]-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)8(13)12(4)7-5-6-11/h5,7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEXLUBNBRLXGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=O)N(C)CCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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